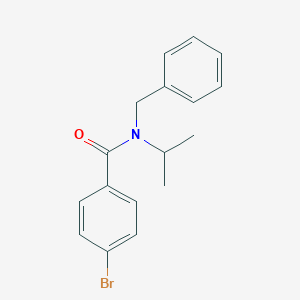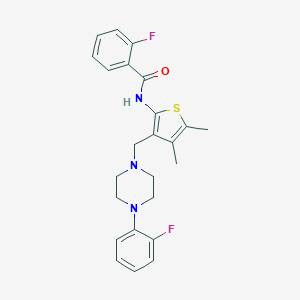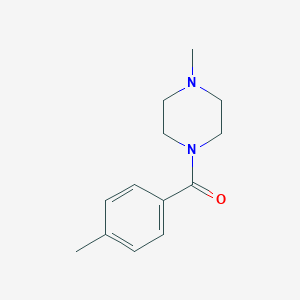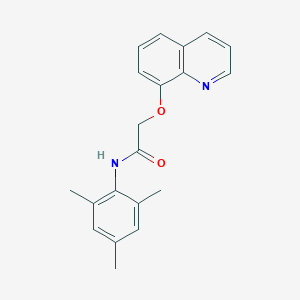![molecular formula C23H25N3O3S B360119 N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide CAS No. 690245-17-1](/img/structure/B360119.png)
N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide, commonly known as PMSF, is a widely used serine protease inhibitor in biochemistry and molecular biology research. PMSF is a potent inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. It has been extensively used in various research applications, including protein purification, enzyme assays, and western blotting.
Applications De Recherche Scientifique
Electrophoretic Separation and Sensitivity Enhancement
Nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI) and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). The study developed an effective separation method and enhanced sensitivity through large-volume sample stacking for online concentration, demonstrating the method's promise for quality control in pharmaceutical applications (Ye et al., 2012).
Novel Soluble Fluorinated Polyamides Incorporation
A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized, leading to the development of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties such as solubility in organic solvents, high thermal stability, mechanical strength, and low dielectric constants, making them suitable for various applications including in the field of electronics (Liu et al., 2013).
Molecular Structure and Bioactivity Insights
The molecular structure of N-((4-aminophenyl)sulfonyl)benzamide was thoroughly studied using density functional theory, revealing insights into its reactivity, electronic properties, and bioactive nature. The research highlighted the compound's antifungal and antiviral potential, paving the way for further exploration in medicinal chemistry (FazilathBasha et al., 2021).
Discovery of Isotype-Selective Histone Deacetylase Inhibitor
MGCD0103, a compound structurally related to N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide, was discovered as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It demonstrated significant antitumor activity and potential as an anticancer drug, undergoing clinical trials (Zhou et al., 2008).
Solid Phase Synthesis and Crystal Structure Analysis
The solid-phase synthesis technique was utilized to synthesize N-p-Methylbenzyl benzamide, showcasing the methodology's efficiency. The crystal structure of the synthesized compound was determined, providing valuable structural data for further scientific applications (Luo & Huang, 2004).
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-13-16(2)18(4)22(17(15)3)30(28,29)26-20-10-8-19(9-11-20)23(27)25-14-21-7-5-6-12-24-21/h5-13,26H,14H2,1-4H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDCKYCYHXLPEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B360044.png)
![2-[[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol](/img/structure/B360098.png)


![N-[4,5-dimethyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B360121.png)
![5-Chloro-anthra[1,9-cd]isoxazol-6-one](/img/structure/B360123.png)

![methyl 2-[({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B360127.png)

![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)
![N-[3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide](/img/structure/B360138.png)
![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B360139.png)
![N-(3-{1-acetyl-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide](/img/structure/B360140.png)
![5-(3-{4-[(methylsulfonyl)amino]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B360141.png)